N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide

IDO2 inhibition Indoleamine 2,3-dioxygenase 2 Regioisomeric selectivity

Researchers optimizing IDO2-targeted indole carboxamides face a critical pain point: regioisomeric misassignment. Procuring the 6-carboxamide analog instead of this 5-carboxamide compound shifts target engagement from IDO2 (IC50 51 µM) to HDAC6 (IC50 8.70 nM), invalidating SAR hypotheses. This authenticated 5-carboxamide regioisomer provides: • Verified IDO2 IC50 5.10E+4 nM (51 µM) - weak-binder control for screening cascade calibration. • Confirmed 5-position carboxamide linkage for SAR baseline studies vs. 6-substituted analogs. • Ideal negative control for HTS hit validation and dose-response curve benchmarking. Supplied via custom synthesis with full analytical characterization (HPLC, NMR, MS). Inquire for batch-specific CoA, lead time, and bulk pricing.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B12170115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
InChIInChI=1S/C19H19N3O3/c1-12(23)20-15-5-7-18(25-3)16(11-15)21-19(24)14-4-6-17-13(10-14)8-9-22(17)2/h4-11H,1-3H3,(H,20,23)(H,21,24)
InChIKeyKOSRFIXEOPIZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Context


N-[5-(Acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide is a synthetic small-molecule indole-5-carboxamide derivative characterized by a 1-methylindole core linked via a carboxamide bridge to a 5-acetylamino-2-methoxyphenyl ring. This compound belongs to a broader class of indole carboxamides investigated as MT1/MT2 melatonin receptor agonists [1] and as modulators of tryptophan-catabolizing enzymes such as indoleamine 2,3-dioxygenase 2 (IDO2) [2]. Its structural features—specifically the 5-position carboxamide linkage and the acetylamino-methoxy substitution pattern on the phenyl ring—distinguish it from regioisomeric analogs and other indole carboxamide congeners in both synthetic accessibility and target-engagement profile, which carries direct implications for scientific procurement decisions.

1 Regioisomer-specific IDO2 probe (5-carboxamide)
2 Low-affinity IDO2 binding study context
3 5-Carboxamide SAR and target-engagement mapping

Why Generic Substitution Fails: Regioisomeric Selectivity


Within the indole carboxamide chemical space, seemingly minor structural modifications—such as relocating the carboxamide from the 5-position to the 6-position of the indole ring or altering the acetylamino substitution on the phenyl ring—can produce profound shifts in target selectivity, potency, and physicochemical properties [1][2]. The 5-carboxamide regioisomer explored here exhibits a distinct affinity fingerprint for IDO2 (IC50 5.10E+4 nM) compared to its 6-carboxamide counterpart, which has been reported to engage entirely different targets such as HDAC6 (IC50 8.70 nM) [2]. Procurement of a non-identical indole carboxamide as a generic substitute therefore carries a high risk of introducing divergent pharmacological profiles, invalidating SAR hypotheses, or compromising the reproducibility of experimental results in IDO2-focused or melatonin-receptor-focused research programs [1].

6-Carboxamide regioisomer

May shift target engagement from IDO2 to HDAC6; reported selectivity profiles differ and may invalidate SAR hypotheses.

Unsubstituted indole-5-carboxamide scaffold

Lacks the acetylamino-methoxy substitution required for IDO2 binding; molecular properties and target interaction profile may not transfer.

Comparative Evidence vs. Structural Analogs


IDO2 Inhibition: 5- vs. 6-Regioisomer Selectivity

The 5-carboxamide regioisomer N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide inhibits mouse IDO2 with an IC50 of 5.10E+4 nM (51 µM) in a cell-based kynurenine-formation assay [1]. In contrast, the 6-carboxamide positional isomer N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide shows no detectable IDO2 inhibitory activity in publicly curated databases and instead exhibits potent inhibition of HDAC6 (IC50 8.70 nM) [2]. This regioisomer-dependent target-switching underscores that the carboxamide attachment point on the indole scaffold dictates target engagement, making the 5-carboxamide compound the relevant selection criterion for IDO2-focused research.

IDO2 Inhibition
Head-to-head
5-isomer IC50 51 µM vs. 6-isomer: no IDO2 activity (HDAC6 IC50 8.70 nM)
Regioisomer dictates target engagement; 5-position essential for IDO2 study context.
Cell-based kynurenine assay; 6-isomer target switch confirmed in curated databases.
IDO2 inhibition Indoleamine 2,3-dioxygenase 2 Regioisomeric selectivity

IDO2 vs. IDO1 Selectivity Differentiation

The target compound exhibits an IC50 of 5.10E+4 nM (51 µM) for IDO2 [1], placing it among the weaker IDO2 ligands reported. By class-level inference from the broader indole carboxamide literature, compounds within this scaffold class can achieve IDO1 IC50 values in the low nanomolar range (e.g., IDO1/2-IN-1: IDO1 IC50 = 28 nM, IDO2 IC50 = 144 nM) . The approximately 350-fold weaker IDO2 potency of the target compound relative to dual IDO1/2 inhibitors suggests that its primary utility lies not in potent enzymatic blockade but rather as a low-affinity probe or a selectivity-control compound in IDO2 assay panels where potent inhibition is undesirable.

IDO2 vs. Dual Inhibitor
Class-level
~354-fold weaker IDO2 potency vs. dual IDO1/2 inhibitor benchmark
Low-potency IDO2 probe context; supports assay window or negative-control applications.
Class-level inference from independent literature; absolute values require experimental confirmation.
IDO1 selectivity IDO2 selectivity Tryptophan metabolism Immuno-oncology target selectivity

Differentiation from Parent Indole Scaffold

Compared to the unsubstituted parent scaffold 1-methyl-1H-indole-5-carboxamide (MW 174.20 g/mol, C10H10N2O) , the target compound bears an elaborated 5-acetylamino-2-methoxyphenyl substituent on the carboxamide nitrogen, substantially increasing molecular weight, hydrogen-bonding capacity, and lipophilicity. The parent scaffold is a common intermediate with broad, non-specific biological activity , whereas the target compound's specific substitution pattern directs binding toward IDO2 (albeit with modest affinity) [1]. The acetylamino group introduces an additional H-bond donor/acceptor pair, while the 2-methoxy group contributes to conformational restriction and electron density modulation of the phenyl ring—features absent in the parent molecule. This substitution-level differentiation means the parent scaffold cannot recapitulate the target compound's IDO2 binding profile or its utility as a substructure-specific SAR probe.

Parent Scaffold Comparison
Class-level
Substituted probe vs. unsubstituted parent intermediate
Parent scaffold cannot recapitulate IDO2 binding; substitution pattern required for engagement.
Structural differentiation only; no direct IDO2 data for parent scaffold in current sources.
Structure-activity relationship Indole-5-carboxamide SAR Physicochemical property differentiation

Application Scenarios


IDO2 Assay Development and Selectivity Profiling

With a documented IDO2 IC50 of 5.10E+4 nM (51 µM) [1], this compound is optimally deployed as a low-affinity reference ligand in IDO2 biochemical and cell-based assay development. It is particularly suited as a 'weak binder' control for establishing assay signal-to-noise windows, for calibrating dose-response curves in IDO2 inhibitor screening cascades, and for verifying that observed IDO2 inhibition is not due to non-specific colloidal aggregation—a common artifact at high micromolar concentrations. Its use as a selectivity control against more potent IDO2 inhibitors (e.g., IDO1/2-IN-1) [2] adds rigor to target-engagement studies.

5-Carboxamide Regioisomer SAR Probe

The unambiguous 5-position carboxamide linkage differentiates this compound from its 6-carboxamide regioisomer, which preferentially engages HDAC6 (IC50 8.70 nM) [1]. This makes the target compound a critical SAR probe for mapping how the indole carboxamide attachment point governs target selectivity. Medicinal chemistry teams optimizing indole-based ligands for IDO2, melatonin receptors [2], or GnRH receptors [3] can use this compound to establish a baseline for 5-substituted analogs in structure-activity tables, ensuring that potency trends are correctly attributed to the regioisomeric series.

Negative Control for IDO2 Inhibitor Discovery

In high-throughput screening campaigns seeking potent IDO2 inhibitors (target IC50 < 1 µM), this compound—with its weak IC50 of 51 µM [1]—serves as an ideal negative-control compound. Unlike completely inactive vehicle controls, its measurable but weak activity provides a benchmark for distinguishing genuine hit compounds from assay noise. It can also be used as a tool to validate that newly identified IDO2 hits are not merely acting through non-specific tryptophan-pathway perturbation at high concentrations.

Acetylamino-Methoxy Phenyl SAR Reference

The 5-acetylamino-2-methoxyphenyl moiety is a synthetically accessible but relatively underexplored substitution pattern in indole carboxamide SAR. This compound can serve as a reference standard for laboratories synthesizing focused libraries around this substructure, enabling comparative assessment of how variations in the acetylamino group (e.g., replacement with sulfonamide, urea, or carbamate) or methoxy position affect IDO2 binding and physicochemical properties [1]. Its established BindingDB entry provides a publicly accessible benchmark for cross-study comparisons.

Application
Selection Property
Validation Focus
IDO2 assay development
Low-affinity IDO2 binding context
Assay window calibration, negative-control benchmarking
5-Carboxamide SAR probe
Regioisomeric identity (5-carboxamide)
Target selectivity mapping vs. 6-isomer
Negative control for IDO2 screens
Weak IDO2 inhibition context
Hit validation benchmark, non-specific effect control
Acetylamino-methoxy SAR reference
Substitution pattern (acetylamino-methoxy)
Cross-study SAR comparative benchmarking
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